

# "Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- basic properties"

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Compound of Interest

Cyclohexanecarboxamide, N-(6nitro-2-benzothiazolyl)
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## Technical Guide: Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)-

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for **Cyclohexanecarboxamide**, **N-(6-nitro-2-benzothiazolyl)-** is limited in publicly accessible literature. This guide synthesizes information from analogous structures and established chemical principles to provide a predictive overview and a hypothetical framework for its synthesis and characterization.

#### Introduction

Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- is a complex organic molecule incorporating a benzothiazole core, a nitro functional group, and a cyclohexanecarboxamide side chain. The benzothiazole moiety is a prominent scaffold in medicinal chemistry, known for a wide range of biological activities. The nitro group, a strong electron-withdrawing group, can significantly influence the molecule's electronic properties and biological interactions, often being associated with antimicrobial and antiproliferative activities.[1] This guide will explore the predicted basic properties, a proposed synthetic route, and a hypothetical characterization workflow for this compound.

## **Predicted Physicochemical Properties**



Quantitative data for the target compound is not readily available. The following table summarizes the known properties of its constituent fragments, cyclohexanecarboxamide and 2-amino-6-nitrobenzothiazole, to provide an estimated profile for the target compound.

Property	Cyclohexanecarbo xamide	2-Amino-6- nitrobenzothiazole	Cyclohexanecarbo xamide, N-(6-nitro- 2-benzothiazolyl)- (Predicted)
Molecular Formula	C7H13NO[2]	C7H5N3O2S	C14H15N3O3S[3]
Molecular Weight	127.18 g/mol [2]	195.23 g/mol	305.35 g/mol [3]
Melting Point	Not specified	247-249 °C[4]	Likely a high-melting solid (>200 °C)
Boiling Point	Not specified	411.7±37.0 °C (Predicted)[4]	Expected to be high, likely decomposes before boiling
Appearance	Not specified	Light yellow to green- yellow solid[4]	Expected to be a yellow or orange crystalline solid
Solubility	Soluble in water (log10WS)[5]	Insoluble in water[4]	Predicted to have low solubility in water, soluble in polar organic solvents (e.g., DMSO, DMF)

## **Proposed Synthesis and Characterization Workflow**

The synthesis of **Cyclohexanecarboxamide**, **N-(6-nitro-2-benzothiazolyl)-** would likely proceed via the acylation of 2-amino-6-nitrobenzothiazole with cyclohexanecarbonyl chloride. A detailed experimental protocol and subsequent characterization are outlined below.

Objective: To synthesize **Cyclohexanecarboxamide**, **N-(6-nitro-2-benzothiazolyl)-** via N-acylation.



#### Materials:

- 2-Amino-6-nitrobenzothiazole
- · Cyclohexanecarbonyl chloride
- Anhydrous pyridine or triethylamine (Et3N)
- Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene)
- Hydrochloric acid (1M solution)
- Saturated sodium bicarbonate solution
- · Anhydrous magnesium sulfate or sodium sulfate
- Solvents for recrystallization (e.g., ethanol, ethyl acetate)

#### Procedure:

- In a round-bottom flask, dissolve 2-amino-6-nitrobenzothiazole (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
- Add the base, such as pyridine or triethylamine (1.2 eq), to the solution and stir.
- Slowly add a solution of cyclohexanecarbonyl chloride (1.1 eq) in the same anhydrous solvent to the reaction mixture at 0 °C.
- Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- If DCM is used as the solvent, wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.



 Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

The identity and purity of the synthesized compound would be confirmed using the following standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra would be recorded to confirm the molecular structure.
- Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
- Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the amide C=O and N-H stretches, and the nitro N-O stretches.
- Melting Point Analysis: To determine the melting point and assess the purity of the compound.

### **Potential Biological Activity**

While no specific biological activity has been reported for **Cyclohexanecarboxamide**, **N-(6-nitro-2-benzothiazolyl)-**, its structural components suggest potential pharmacological relevance. Nitro-containing compounds, including nitrobenzothiazoles, are known to exhibit a range of biological activities, including antibacterial, antifungal, and antiparasitic effects.[1] The mechanism of action for many nitro-aromatic compounds involves the enzymatic reduction of the nitro group to form reactive nitroso and hydroxylamine intermediates, which can induce cellular damage in microorganisms.[1] Benzothiazole derivatives are also being investigated for their potential as antimicrobial agents.

#### **Visualized Workflows**

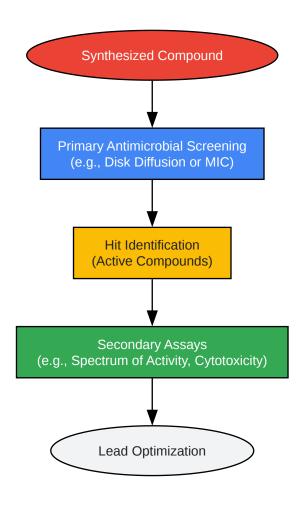
The following diagrams illustrate the proposed synthetic pathway and a general workflow for screening the biological activity of the synthesized compound.





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Caption: Proposed synthetic workflow for **Cyclohexanecarboxamide**, **N-(6-nitro-2-benzothiazolyl)-**.



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Caption: General workflow for the biological screening of a novel synthetic compound.

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